molecular formula C14H14N2O B11880589 2-(Quinolin-3-yl)pyrrolidine-1-carbaldehyde

2-(Quinolin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11880589
M. Wt: 226.27 g/mol
InChI Key: PCBFZNBXIFXJTP-UHFFFAOYSA-N
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Description

2-(Quinolin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic organic compound that features a quinoline ring fused with a pyrrolidine ring, with an aldehyde functional group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-3-yl)pyrrolidine-1-carbaldehyde typically involves the condensation of quinoline derivatives with pyrrolidine derivatives under specific reaction conditions. One common method involves the use of L-proline as a catalyst in a multicomponent reaction. The reaction is carried out in a solvent such as ethanol, and the temperature is maintained at around 80-100°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Quinolin-3-yl)pyrrolidine-1-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Quinolin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-(Quinolin-3-yl)ethanol
  • 2-(Quinolin-3-yl)acetic acid

Uniqueness

2-(Quinolin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific structural features, which combine the quinoline and pyrrolidine rings with an aldehyde functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-quinolin-3-ylpyrrolidine-1-carbaldehyde

InChI

InChI=1S/C14H14N2O/c17-10-16-7-3-6-14(16)12-8-11-4-1-2-5-13(11)15-9-12/h1-2,4-5,8-10,14H,3,6-7H2

InChI Key

PCBFZNBXIFXJTP-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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